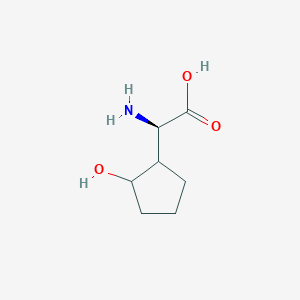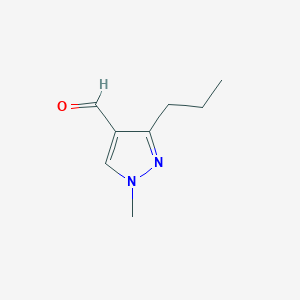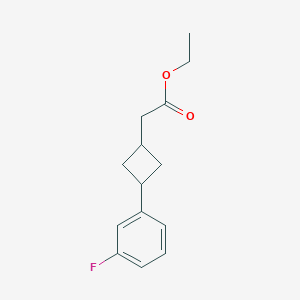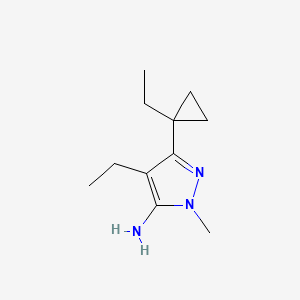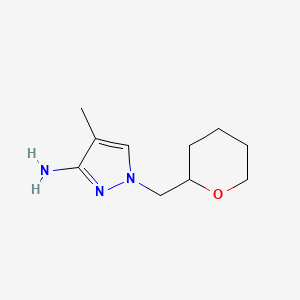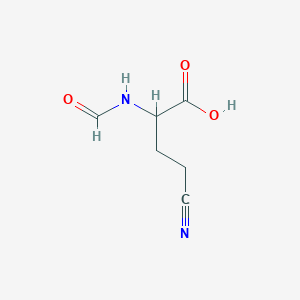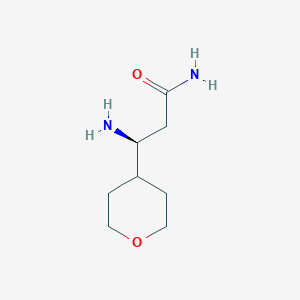
2,5-Diethylfuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethylfuran-3-amine is an organic compound that belongs to the class of heterocyclic amines It features a furan ring substituted with two ethyl groups at positions 2 and 5, and an amine group at position 3
Vorbereitungsmethoden
The synthesis of 2,5-Diethylfuran-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of furan derivatives followed by amination. For instance, starting with 2,5-diethylfuran, the compound can be subjected to a nucleophilic substitution reaction with an appropriate amine source under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the synthesis.
Analyse Chemischer Reaktionen
2,5-Diethylfuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Diethylfuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-Diethylfuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and participate in various biochemical reactions. The furan ring’s electron-rich nature allows it to engage in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2,5-Diethylfuran-3-amine can be compared with other similar compounds such as 2,5-Dimethylfuran and 2,5-Diethylfuran. While these compounds share the furan ring structure, the presence and position of substituents like ethyl and methyl groups significantly influence their chemical properties and reactivity. The unique combination of ethyl groups and an amine group in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes. Continued research and development will likely uncover even more applications and benefits of this intriguing compound.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2,5-diethylfuran-3-amine |
InChI |
InChI=1S/C8H13NO/c1-3-6-5-7(9)8(4-2)10-6/h5H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VVLMFXYEYNIWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(O1)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


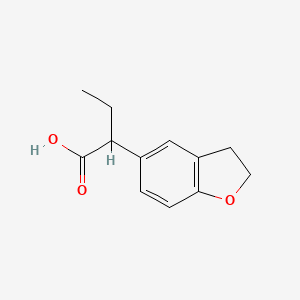
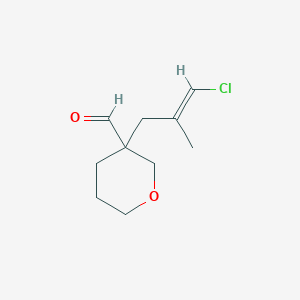
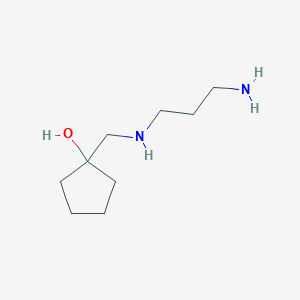
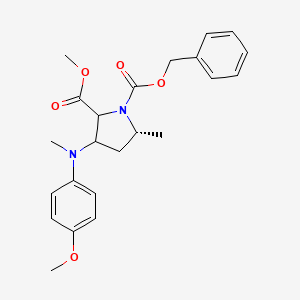
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)

